molecular formula C14H18INO B7567551 (2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone

(2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone

Cat. No. B7567551
M. Wt: 343.20 g/mol
InChI Key: GFFAWQDAPMMYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone, also known as DMIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. DMIM is a ketone derivative of the piperidine family and is known for its unique properties, including its ability to act as a strong nucleophile and a potent catalyst.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone is not fully understood, but it is believed to act as a nucleophile and a catalyst in various reactions. It has been shown to participate in various organic reactions, including Michael additions, aldol reactions, and Mannich reactions.
Biochemical and Physiological Effects:
(2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. However, further research is needed to fully understand its potential effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone is its ability to act as a strong nucleophile and a potent catalyst, making it a useful tool for various organic reactions. However, its synthesis can be challenging and requires the use of hazardous reagents, which can limit its use in some lab settings.

Future Directions

There are several potential future directions for the study of (2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone, including its use as a catalyst for the synthesis of complex organic molecules, its potential applications in material science, and its potential use as a dopant for organic semiconductors. Further research is needed to fully understand its mechanism of action and potential effects on human health.

Synthesis Methods

The synthesis of (2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone is a multi-step process that involves the reaction of 2-iodobenzaldehyde with 2,6-dimethylpiperidine in the presence of a base, followed by oxidation with an oxidizing agent such as hydrogen peroxide. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)-(2-iodophenyl)methanone has been extensively studied for its potential applications in medicinal chemistry, including as a catalyst for various reactions and as a building block for the synthesis of complex organic molecules. It has also been investigated for its potential use in material science, including as a precursor for the synthesis of metal-organic frameworks and as a dopant for organic semiconductors.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFAWQDAPMMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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